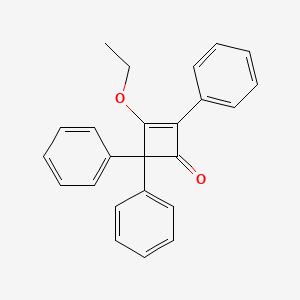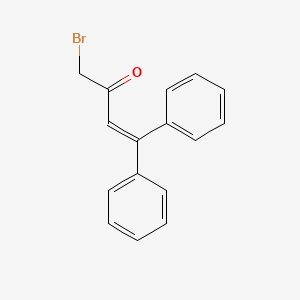
1-Bromo-4,4-diphenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4,4-diphenylbut-3-en-2-one is an organic compound with the molecular formula C16H13BrO It is a derivative of 4,4-diphenylbut-3-en-2-one, where a bromine atom is substituted at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-diphenylbut-3-en-2-one can be synthesized through a multi-step process starting from ethyl acetoacetate. The synthesis involves the following steps:
Protection of the Ketone Group: The carbonyl group of ethyl acetoacetate is protected by converting it into a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.
Grignard Reaction: The protected compound is then subjected to a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol.
Deprotection: The protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one.
Bromination: Finally, the compound is brominated at the first carbon position to obtain this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
1-Bromo-4,4-diphenylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Oxidized ketones
- Reduced alcohols
Applications De Recherche Scientifique
1-Bromo-4,4-diphenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4,4-diphenylbut-3-en-2-one involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
1-Bromo-4,4-diphenylbut-3-en-2-one can be compared with similar compounds such as:
4,4-Diphenyl-3-buten-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1,3-diphenylbut-2-en-1-one: Similar structure but with different substitution patterns, leading to different reactivity and applications.
4-Phenylbut-3-en-2-one: A simpler structure with only one phenyl group, resulting in different chemical properties and uses
Propriétés
Numéro CAS |
98258-73-2 |
|---|---|
Formule moléculaire |
C16H13BrO |
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
1-bromo-4,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H13BrO/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 |
Clé InChI |
JCDGOBJYXDJEKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


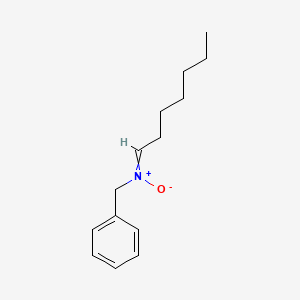

![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
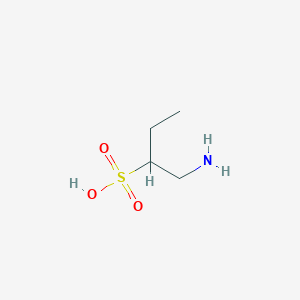
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
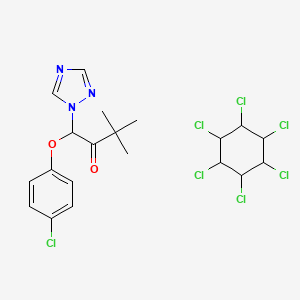

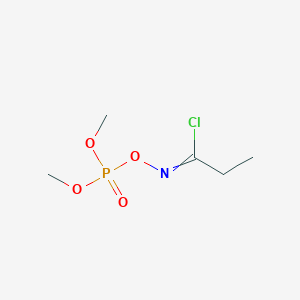
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)

